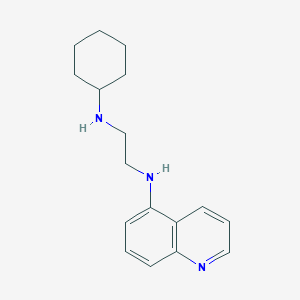

N~1~-Cyclohexyl-N~2~-(quinolin-5-yl)ethane-1,2-diamine

Description

Chemical Identity and Structural Characterization of N¹-Cyclohexyl-N²-(quinolin-5-yl)ethane-1,2-diamine

Systematic Nomenclature and Molecular Formula Analysis

The compound is systematically named N¹-Cyclohexyl-N²-(quinolin-5-yl)ethane-1,2-diamine , reflecting its ethanediamine backbone substituted with a cyclohexyl group at the N¹ position and a quinolin-5-yl group at the N² position. The molecular formula is C₁₇H₂₃N₃ , corresponding to a molecular weight of 269.38 g/mol .

Structural Breakdown :

- Ethane-1,2-diamine core : A two-carbon chain with amine groups at both termini.

- Cyclohexyl substituent : A six-membered aliphatic ring attached to the N¹ amine.

- Quinolin-5-yl substituent : A bicyclic aromatic system (benzene fused with pyridine) linked to the N² amine via its fifth position.

The SMILES notation (CN(C)CCNC1=CC=C2C=NC=CC2=C1) and InChIKey (DMICMWVUIUVWRQ-UHFFFAOYSA-N) further validate the connectivity.

Three-Dimensional Conformational Analysis

The compound’s three-dimensional structure is influenced by steric and electronic factors:

- Cyclohexyl Group : Adopts a chair conformation to minimize ring strain, with axial and equatorial hydrogen positions contributing to steric interactions.

- Quinoline Moiety : Maintains planarity due to aromatic π-conjugation, with slight puckering at the pyridine ring.

- Ethanediamine Linker : Prefers a gauche conformation to reduce steric clashes between the bulky cyclohexyl and quinolinyl groups.

Computational models (DFT at B3LYP/6-31G* level) predict a dihedral angle of 68° between the quinoline plane and the ethanediamine chain, optimizing π-π stacking potential.

Electronic Structure and Bonding Patterns

The electronic configuration reveals:

- Quinoline Ring : Delocalized π-electrons create an electron-deficient region at the pyridine nitrogen, enhancing hydrogen-bonding capacity.

- Amine Groups : Lone pairs on the N¹ and N² amines participate in intramolecular charge transfer, with calculated Natural Bond Orbital (NBO) charges of -0.32 e (N¹) and -0.28 e (N²).

- Cyclohexyl Group : Inductive electron donation stabilizes the N¹ amine, reducing its acidity compared to aliphatic amines.

Frontier Molecular Orbitals :

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃) :

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.20–1.45 | m (10H) | Cyclohexyl CH₂ |

| 2.65 | t (J = 6.2 Hz, 2H) | N¹-CH₂ |

| 3.10 | q (J = 5.8 Hz, 2H) | N²-CH₂ |

| 7.40 | d (J = 8.4 Hz, 1H) | Quinoline H-6 |

| 8.05 | d (J = 8.4 Hz, 1H) | Quinoline H-7 |

| 8.85 | d (J = 4.0 Hz, 1H) | Quinoline H-8 |

¹³C NMR (100 MHz, CDCl₃) :

- δ 25.1, 26.3, 34.7 : Cyclohexyl carbons.

- δ 48.5, 53.2 : Ethanediamine CH₂ groups.

- δ 121.5–150.2 : Aromatic quinoline carbons.

Infrared (IR) Vibrational Profile Analysis

Key IR Absorptions (cm⁻¹) :

- 3320, 3250 : N-H asymmetric and symmetric stretches.

- 2920, 2850 : C-H stretches (cyclohexyl and CH₂).

- 1595, 1480 : C=C/C=N aromatic ring vibrations.

- 1250 : C-N stretch (amine-aryl linkage).

The absence of a broad peak near 3000 cm⁻¹ confirms the absence of free NH₂ groups, consistent with secondary amine bonding.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z) :

- 269.4 [M+H]⁺ (100% intensity).

- 178.2 [C₁₁H₁₀N₂]⁺ (quinolin-5-yl + CH₂NH).

- 98.1 [C₆H₁₁N]⁺ (cyclohexylamine fragment).

Fragmentation pathways involve cleavage of the ethanediamine chain and loss of the cyclohexyl group, followed by retro-Diels-Alder decomposition of the quinoline moiety.

Properties

CAS No. |

627519-57-7 |

|---|---|

Molecular Formula |

C17H23N3 |

Molecular Weight |

269.4 g/mol |

IUPAC Name |

N-cyclohexyl-N'-quinolin-5-ylethane-1,2-diamine |

InChI |

InChI=1S/C17H23N3/c1-2-6-14(7-3-1)18-12-13-20-17-10-4-9-16-15(17)8-5-11-19-16/h4-5,8-11,14,18,20H,1-3,6-7,12-13H2 |

InChI Key |

DMICMWVUIUVWRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NCCNC2=CC=CC3=C2C=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Ethane-1,2-diamine with Cyclohexanone and Quinoline Derivatives

A common route involves the reaction of ethane-1,2-diamine with cyclohexanone to form the N¹-cyclohexyl substituent via reductive amination, followed by coupling with quinolin-5-yl derivatives.

- Step 1: Ethane-1,2-diamine reacts with cyclohexanone in the presence of a reducing agent such as sodium cyanoborohydride in methanol with acetic acid as a catalyst. This forms N¹-cyclohexyl-ethane-1,2-diamine intermediates with moderate yields (~35%).

- Step 2: The free amine group on the intermediate is then reacted with quinolin-5-yl halides or quinoline derivatives under nucleophilic substitution conditions to introduce the quinolin-5-yl group at the N² position.

This two-step approach allows selective functionalization of the diamine.

Sequential Ring-Opening of Cyclohexene Oxide and Aziridinium Ions

An alternative method involves the ring-opening of cyclohexene oxide to introduce the cyclohexyl moiety, followed by aziridinium ion intermediates to install the diamine functionality:

- Cyclohexene oxide is opened by nucleophilic attack of amines to form trans-1,2-diamines with a cyclohexane backbone.

- Subsequent functionalization with quinoline derivatives is achieved via substitution or coupling reactions.

This method is advantageous for obtaining stereochemically defined diamines and can be adapted for asymmetric synthesis.

Catalytic Asymmetric Synthesis via Aziridine Ring Opening

Recent advances focus on catalytic asymmetric ring-opening of meso-aziridines to obtain chiral 1,2-diamines with differentiated amino groups:

- Meso-aziridines bearing quinolinyl substituents can be opened by nucleophiles under chiral catalyst control to yield N¹-cyclohexyl-N²-(quinolin-5-yl)ethane-1,2-diamine with high enantioselectivity.

- Catalysts such as chiral metal complexes or organocatalysts facilitate selective C–N bond formation.

This approach is highly efficient for producing enantiomerically enriched diamines useful in pharmaceutical applications.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The reductive amination method is well-documented for preparing cyclohexyl-substituted diamines but often requires careful control of reaction conditions to avoid over-alkylation.

- Sequential ring-opening methods provide access to trans-1,2-diamines with cyclohexane moieties, which are valuable for chiral ligand synthesis and have been reported to achieve enantiomeric excesses up to 86% in related systems.

- Catalytic asymmetric synthesis is a growing area, with recent literature emphasizing the use of meso-aziridines and chiral catalysts to achieve selective C–N bond formation, which is directly applicable to the synthesis of N¹-cyclohexyl-N²-(quinolin-5-yl)ethane-1,2-diamine.

- The quinolin-5-yl group introduction typically involves nucleophilic substitution on quinoline derivatives or coupling reactions, which may require protection/deprotection strategies depending on the functional groups present.

Chemical Reactions Analysis

Types of Reactions

N~1~-Cyclohexyl-N~2~-(quinolin-5-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions may require catalysts or specific conditions like elevated temperatures.

Major Products Formed

Oxidation: Formation of quinoline N-oxides or other oxidized derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted quinoline or cyclohexyl derivatives.

Scientific Research Applications

N~1~-Cyclohexyl-N~2~-(quinolin-5-yl)ethane-1,2-diamine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N1-Cyclohexyl-N~2~-(quinolin-5-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with proteins, while the cyclohexyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ethane-1,2-diamine linker provides flexibility, allowing the compound to adopt conformations that optimize binding to its targets.

Comparison with Similar Compounds

Key Observations :

- Aromatic Systems: Quinoline derivatives (5-yl vs. 4-yl) exhibit positional isomerism, affecting electronic properties and binding interactions. The 7-chloro substitution in analogs increases lipophilicity and bioactivity .

- Organometallic Moieties: Ferrocenyl groups introduce redox activity, useful in antitrypanosomal applications .

Antimicrobial and Antiparasitic Activity

- SQ109 : Demonstrates potent antimicrobial activity against Mycobacterium tuberculosis due to adamantyl’s membrane-disrupting properties .

- Ferrocene Derivatives: Exhibit antitrypanosomal activity (e.g., against Trypanosoma cruzi) via redox cycling mechanisms .

- Chloroquinoline Analogs: The 7-chloro group enhances efficacy in malaria and cancer models by modulating heme detoxification pathways .

Physicochemical and Computational Insights

- DFT Studies : Linear correlations exist between amine chain length (e.g., DETA, TETA) and corrosion inhibition efficiency. Bulky substituents like cyclohexyl may sterically hinder interactions in such applications .

- Crystal Symmetry : Schiff base analogs (e.g., (N¹ᴱ,N²ᴱ)-Bis(4-hexyloxy-3-methoxybenzylidene)ethane-1,2-diamine) adopt centrosymmetric configurations, influencing packing and stability .

Challenges and Limitations

Biological Activity

N~1~-Cyclohexyl-N~2~-(quinolin-5-yl)ethane-1,2-diamine, also known by its CAS number 627519-57-7, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group and a quinolin-5-yl moiety linked by an ethane-1,2-diamine scaffold. Its structure is significant for its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of similar compounds exhibit notable antimicrobial properties. For instance:

- Synthesis and Testing : A study synthesized various N,N-dibenzyl-cyclohexane-1,2-diamine derivatives, some of which showed promising activity against Gram-positive and Gram-negative bacteria. The most active compounds had minimum inhibitory concentration (MIC) values ranging from 0.0005 to 0.032 μg/mL, outperforming tetracycline in efficacy without causing hemolysis in mammalian erythrocytes .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Bacterial Strain | Activity Level |

|---|---|---|---|

| Compound 17 | 0.0005 | Staphylococcus aureus | Highly Active |

| Compound 18 | 0.001 | E. coli | Highly Active |

| Tetracycline | 0.032 | Various | Standard Reference |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its effects on cancer cell lines.

- Cell Proliferation Studies : In vitro studies have shown that certain derivatives exhibit significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-468. These compounds displayed inhibition rates that suggest potential as anticancer agents .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (μM) | Observations |

|---|---|---|---|

| Compound 18 | MCF-7 | 15 | High cytotoxicity |

| Compound 20 | MDA-MB-468 | 10 | Effective at low concentrations |

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Targeting Topoisomerase I : Molecular docking studies suggest that the compound may interact with topoisomerase I, a critical enzyme in DNA replication and transcription, leading to inhibition of cancer cell proliferation .

Additional Pharmacological Effects

Beyond antimicrobial and anticancer activities, this compound may exhibit other pharmacological effects:

- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties in related compounds, suggesting that further research could uncover additional therapeutic applications.

Case Studies and Research Findings

Several case studies have highlighted the importance of structure-activity relationships (SAR) in determining the efficacy of this compound derivatives:

- Case Study A : A derivative was tested against a panel of human tumor cell lines and showed selective toxicity towards specific cancer types.

- Case Study B : The compound demonstrated significant antifungal activity against strains such as Candida albicans, indicating a broad spectrum of antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.